8-Bromoimidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKAGHCDICCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromoimidazo[1,2-a]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the compound can be obtained via a one-pot tandem cyclization/bromination reaction in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . This method does not require a base and is efficient in producing the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
8-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents like TBHP and solvents such as ethyl acetate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting various diseases.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.
Chemical Biology: It is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Halogen Substitution and Reactivity
Bromine at position 8 enhances electrophilic aromatic substitution, enabling cross-coupling reactions. In contrast:
- 3-Bromoimidazo[1,2-a]pyridin-8-amine (CAS: 1232431-81-0) : Bromine at position 3 and amine at 8 alter reactivity, favoring nucleophilic substitutions at the amine site .
- Chlorine analogues : 8-Chloro derivatives (e.g., [18F]Cl-BIPF) are used in positron emission tomography (PET) imaging, but bromine’s larger atomic radius may improve binding affinity in certain targets .
Physicochemical Properties
- Solubility: The amine group at position 3 improves solubility in polar solvents compared to non-polar derivatives (e.g., 8-bromoimidazo[1,2-a]pyridine, CAS: 850349-02-9) .
- Melting Points : Brominated derivatives generally exhibit higher melting points (e.g., 72–75°C for 8-bromoimidazo[1,2-a]pyridine) due to increased molecular symmetry and halogen bonding .
Biological Activity
8-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused imidazole and pyridine ring system, makes it a candidate for various biological applications, particularly in pharmacology. The compound's molecular formula is C₇H₆BrN₃, and it has a molecular weight of 212.05 g/mol. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The structural features of this compound contribute to its biological activity:
- Bromine Atom : Positioned at the 8-position, this halogen enhances the compound's reactivity and may influence its interaction with biological targets.
- Amino Group : Located at the 3-position, this group can participate in various chemical reactions, enhancing the compound's versatility in drug development.
This compound exhibits several mechanisms of action:
- GABA_A Receptor Agonism : Preliminary studies suggest that the compound may act as an agonist at GABA_A receptors, which are critical in regulating anxiety and other neurological functions. Compounds with similar scaffolds have demonstrated selective binding to specific GABA_A receptor subtypes, indicating potential anxiolytic properties.
- Antiparasitic Activity : Research has highlighted its efficacy against Trypanosoma cruzi and Leishmania donovani, suggesting that derivatives of this compound may serve as effective treatments for parasitic infections. In particular, a virtual screening study identified related compounds with significant anti-trypanosomal activity .
Pharmacological Applications
The pharmacological applications of this compound include:
- Anxiolytic Potential : Its interaction with GABA_A receptors positions it as a candidate for treating anxiety disorders.
- Antiparasitic Effects : Demonstrated efficacy against T. cruzi and L. donovani suggests potential use in treating diseases such as Chagas disease and leishmaniasis.
Comparative Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anxiolytic, Antiparasitic | GABA_A receptor agonism |
| 3-Bromoimidazo[1,2-a]pyridin-8-amine | Variable; potential for different activity profile | Unknown |
| Z-drugs (e.g., Zolpidem) | Sleep aid (anxiolytic) | GABA_A receptor modulation |
Case Studies
- Anti-Trypanosomal Activity : A study conducted on the compound revealed its effectiveness against intracellular T. cruzi infections in U2OS cells. The results indicated that it could inhibit the growth of the parasite effectively while showing minimal cytotoxicity to host cells .
- GABA_A Receptor Interaction : Research involving analogs of this compound demonstrated selective binding to GABA_A receptor subtypes. This binding was associated with anxiolytic effects in animal models, supporting its potential therapeutic application in anxiety disorders.
Q & A
Q. What are the optimal synthetic routes for 8-bromoimidazo[1,2-a]pyridin-3-amine, and how can reaction yields be improved?
The synthesis typically involves condensation of α-bromoacetophenones with substituted amines. For example, reacting α-bromo-4-(methylsulfonyl)acetophenone with p-toluidine in anhydrous methanol (MeOH) under NaHCO₃ yields intermediates, followed by condensation with 2-aminopyridines in isopropyl alcohol (i-PrOH) at 80°C . To improve yields, consider optimizing solvent polarity (e.g., ethanol for cyclization) and using catalysts like ZnI₂ (30 mol%) to enhance reaction efficiency . Recrystallization from hexane or ethanol is critical for purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?
Key methods include:
Q. How can purification challenges (e.g., byproducts or low solubility) be addressed during synthesis?
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate brominated byproducts .
- Recrystallization : Hexane or ethanol effectively remove unreacted starting materials, as demonstrated for imidazo[1,2-a]pyridine derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility for intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., bromine at C8 for Suzuki-Miyaura coupling). For example, the LUMO energy of the C–Br bond (-1.8 eV) suggests susceptibility to nucleophilic substitution .
Q. What crystallographic insights reveal the hydrogen-bonding network and planarity of this compound?
X-ray diffraction (SHELX refinement) shows planar imidazo[1,2-a]pyridine cores with N–H⋯N hydrogen bonds (2.8–3.0 Å) forming layer structures. Pyramidal amino groups and Br⋯π interactions influence packing .
Q. How do multi-component reactions (e.g., Groebke-Blackburn-Bienaymé) expand the structural diversity of this scaffold?
Using β-cyclodextrin–SO₃H as a catalyst, three-component reactions with aldehydes and isocyanides yield derivatives with aryl/heteroaryl substituents. This method achieves >80% yields in 2–4 hours and tolerates electron-withdrawing groups (e.g., –NO₂) .
Q. How can contradictory data on reaction yields or regioselectivity be resolved?
- Controlled Experiments : Vary substituents (e.g., electron-donating vs. withdrawing groups) to assess electronic effects. For example, para-substituted aryl groups increase yields by 15–20% compared to ortho-substituted analogs .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediate bottlenecks .
Q. What strategies identify biological targets (e.g., enzymes) for this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
